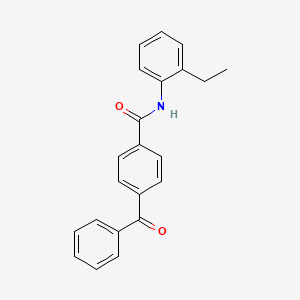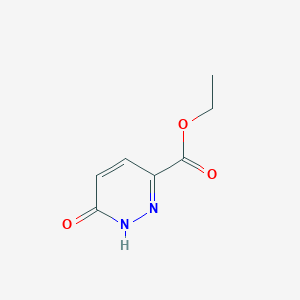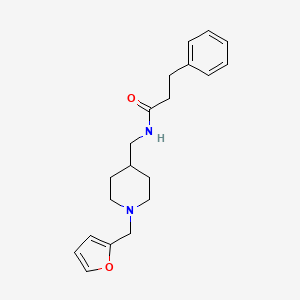
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide, also known as Dihydroetorphine (DHE), is a potent opioid analgesic drug that was first synthesized in the 1960s. DHE is a semi-synthetic derivative of etorphine, a powerful opioid that is used to immobilize large animals such as elephants and rhinos for veterinary purposes. DHE is structurally similar to other opioids such as morphine and fentanyl, but it has a unique chemical structure that gives it a high degree of selectivity for certain opioid receptors in the brain and spinal cord. This makes DHE a valuable tool for scientific research into the mechanisms of pain, addiction, and other neurological disorders.
科学的研究の応用
Dopamine Agonist Properties
Compounds with dihydroisoquinoline structures have been studied for their dopamine-like abilities, showing potential as dopamine agonists. One study synthesized a series of N-alkyl derivatives to examine their potency in dilating the renal artery, indicating relevance for cardiovascular research (Jacob et al., 1981).
Photophysics of Derivatives
Research on dihydroquinazolinone derivatives explored their photophysical properties, including absorption and emission spectroscopy. This study offers insights into the highly polar character of these compounds' excited states, relevant for materials science and photophysics (Pannipara et al., 2017).
Chemical Synthesis Techniques
Several methodologies have been developed for synthesizing related compounds, including palladium-catalyzed reactions and environmentally friendly synthesis in water. These studies contribute to synthetic chemistry by providing efficient routes for constructing complex quinazolinone and isoquinolinone frameworks (Hikawa et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through crystallography, revealing the orientation of different rings and their interactions. Such studies are critical for understanding compound stability and reactivity, informing drug design and materials science (Akkurt et al., 2008).
Cellular Proliferation in Tumors
Compounds with dihydroisoquinolinyl structures have been evaluated for their ability to image tumor proliferation, indicating potential applications in cancer research and diagnostic imaging. This research shows the correlation between compound uptake and tumor proliferative status, offering a non-invasive method for assessing tumor growth (Dehdashti et al., 2013).
Novel Sigma-2 Receptor Probe
Research into sigma-2 receptors, which are implicated in cancer and neurological disorders, has led to the development of novel ligands for in vitro studies. Such compounds provide tools for understanding receptor function and developing therapeutic agents (Xu et al., 2005).
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c1-17-6-4-9-19(14-17)23(26)24-15-21(22-10-5-13-27-22)25-12-11-18-7-2-3-8-20(18)16-25/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBCZIQVAFFIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Cyclopropyl-2,5-dioxoimidazolidin-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2572667.png)
![N-benzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2572668.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2572675.png)
![tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2572676.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2572678.png)


![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2572682.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2572685.png)
![Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2572687.png)